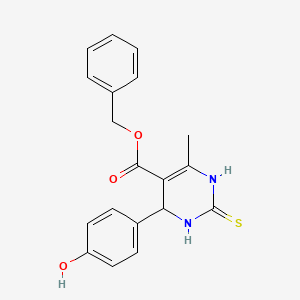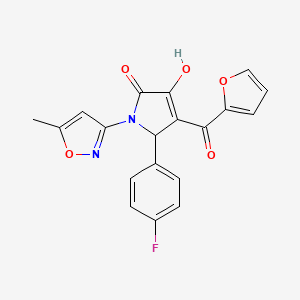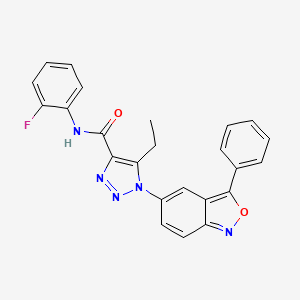
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, or 8-MBC, is a novel small molecule pharmaceutical agent with a variety of biomedical applications. 8-MBC is synthesized from a chromene scaffold, which is a type of heterocyclic aromatic organic compound, and is known for its anti-inflammatory and immunosuppressive properties. 8-MBC is currently being investigated for its potential to treat a range of diseases, including cancer, inflammation, and autoimmune disorders.
Biologische Aktivität
” (Ganesh et al., 2018).
Wissenschaftliche Forschungsanwendungen
8-MBC has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. In particular, 8-MBC has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. 8-MBC has also been studied for its potential to modulate the immune system, and has been found to suppress T-cell activation in vitro. Additionally, 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Wirkmechanismus
The exact mechanism of action of 8-MBC is not yet fully understood. However, it is believed that 8-MBC acts by inhibiting the activity of nuclear factor-kappa B (NF-kB). NF-kB is a transcription factor involved in the regulation of a variety of cellular processes, including inflammation, immune responses, and cell proliferation. By inhibiting NF-kB, 8-MBC is thought to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunosuppressive effects, 8-MBC has been found to have a variety of biochemical and physiological effects. 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 8-MBC has also been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, 8-MBC has been found to modulate the immune system, and has been found to suppress T-cell activation in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 8-MBC in laboratory experiments has several advantages and limitations. One advantage of 8-MBC is that it is relatively easy to synthesize, and can be produced in a variety of forms. Additionally, 8-MBC is relatively stable and can be stored for long periods of time. However, 8-MBC is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 8-MBC can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 8-MBC research. One potential direction is to investigate the potential of 8-MBC to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further research could be done to investigate the mechanism of action of 8-MBC, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the potential of 8-MBC to modulate the immune system, and to identify potential therapeutic targets. Finally, further research could be done to investigate the potential of 8-MBC to reduce inflammation and modulate the immune system in vivo.
Synthesemethoden
8-MBC is synthesized from a chromene scaffold. This synthesis involves a series of steps, beginning with the condensation of 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde to form 2-chloro-2-hydroxychromene. This intermediate is then reacted with dimethylamine to form 2-chloro-2-hydroxy-6-methylchromene, which is then treated with sodium hydroxide to form 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide. This synthesis is described in detail in the paper “Synthesis of 8-Methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide and Its
Eigenschaften
IUPAC Name |
8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJPKUFNDYDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6423468.png)
![N-cyclohexyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6423486.png)
![5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6423487.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B6423494.png)
![13-{[3-(dimethylamino)propyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423500.png)
![4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B6423511.png)
![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)


![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6423543.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)